Technical Support Center: Improving In Vivo Delivery of CCC-0975

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Compound of Interest		
Compound Name:	CCC-0975	
Cat. No.:	B1225870	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo delivery of **CCC-0975**. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful in vivo studies.

Introduction to CCC-0975

CCC-0975 is a disubstituted sulfonamide compound identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1] It acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA, a critical step in the establishment and persistence of chronic HBV infection.[1][2][3] The primary mechanism of action is believed to be the blockage of rcDNA deproteination.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for **CCC-0975** based on available in vitro studies.

Table 1: In Vitro Efficacy of CCC-0975



Parameter	Cell Line/System	Value	Reference
EC50	HepDES19 cells	10 μΜ	[1]
EC50	Duck HBV-infected primary duck hepatocytes	3 μΜ	[1]

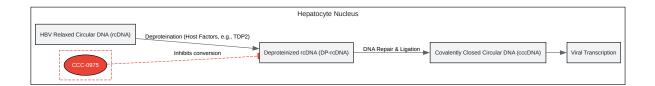
Table 2: Physicochemical and Storage Properties of CCC-0975

Property	Value	Reference
Molecular Weight	483.89 g/mol	
Formula	C21H17ClF3N3O3S	_
Solubility in DMSO	100 mg/mL (requires sonication)	[2]
Stock Solution Storage	-80°C for 2 years; -20°C for 1 year	[2]

Signaling Pathway and Experimental Workflow

HBV cccDNA Formation Pathway and CCC-0975 Inhibition

The following diagram illustrates the key steps in the conversion of HBV rcDNA to cccDNA and the proposed point of intervention for **CCC-0975**.



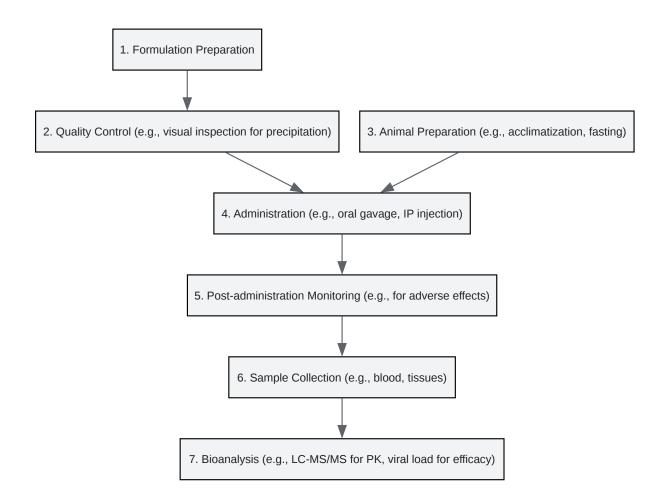


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Caption: Proposed mechanism of CCC-0975 in inhibiting HBV cccDNA formation.

General Experimental Workflow for In Vivo Delivery of CCC-0975

This workflow outlines the critical steps for preparing and administering **CCC-0975** in an in vivo model.



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Caption: A generalized workflow for in vivo studies with CCC-0975.

Experimental Protocols



In Vivo Formulation Protocol for CCC-0975

This protocol is adapted from a commercially available source for a clear solution of ≥ 2.38 mg/mL.[2]

Materials:

- CCC-0975
- Dimethyl sulfoxide (DMSO), new and hygroscopic-free
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)

Procedure:

- Prepare Stock Solution: Dissolve CCC-0975 in DMSO to a concentration of 23.8 mg/mL.
 Use ultrasonication to aid dissolution.
- Prepare Formulation (for a 1 mL working solution): a. To 400 μL of PEG300, add 100 μL of the CCC-0975 DMSO stock solution. Mix thoroughly until a homogenous solution is formed.
 b. Add 50 μL of Tween-80 to the mixture and mix thoroughly. c. Add 450 μL of sterile saline to the mixture and mix thoroughly to bring the final volume to 1 mL.
- Final Concentration: The final concentration of CCC-0975 in this formulation is 2.38 mg/mL.
- Important Considerations:
 - It is recommended to prepare the working solution fresh on the day of use.
 - If any precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Troubleshooting Guide and FAQs



This section addresses potential issues that researchers may encounter during the in vivo delivery of **CCC-0975**.

Frequently Asked Questions (FAQs)

- Q1: What is the recommended route of administration for CCC-0975 in vivo?
 - A1: The provided formulation is suitable for oral gavage. The choice of administration route should be guided by the specific experimental design and objectives. For initial studies, oral and intraperitoneal (IP) routes are common.
- Q2: How should CCC-0975 be stored?
 - A2: CCC-0975 solid should be stored at room temperature. Stock solutions in solvent can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2]
- Q3: Is there any available in vivo pharmacokinetic (PK) or toxicology data for **CCC-0975**?
 - A3: Publicly available, peer-reviewed in vivo PK and comprehensive toxicology data for CCC-0975 are limited at this time. Researchers should conduct preliminary dose-range finding and tolerability studies in their chosen animal model.
- Q4: What animal models are suitable for testing the in vivo efficacy of CCC-0975?
 - A4: Animal models that support HBV replication and cccDNA formation are necessary.
 These include primary duck hepatocytes infected with Duck Hepatitis B Virus (DHBV),
 humanized mouse models with chimeric human livers, and other transgenic mouse
 models of HBV infection.[1]

Troubleshooting Common In Vivo Delivery Issues

Table 3: Troubleshooting Guide

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Issue	Potential Cause(s)	Recommended Solution(s)
Precipitation of CCC-0975 in the formulation	- Incomplete dissolution in DMSO Use of old or hygroscopic DMSO Incorrect order of solvent addition Temperature fluctuations.	- Ensure complete dissolution of the stock solution with sonication Use a fresh, unopened bottle of anhydrous DMSO Add solvents in the prescribed order, ensuring complete mixing at each step Prepare the formulation at room temperature. Gentle warming may be used to redissolve precipitate, but stability at that temperature should be confirmed.
Difficulty in administering the formulation (e.g., high viscosity)	- High concentration of PEG300.	- If possible, slightly warm the formulation to 30-37°C before administration to reduce viscosity Use a larger gauge gavage needle Consider alternative formulations with lower viscosity if the issue persists.
High variability in experimental results between animals	- Inconsistent formulation preparation Inaccurate dosing Animal-to-animal variation in absorption.	- Prepare a single batch of formulation for each experimental group Ensure accurate calibration of pipettes and syringes Standardize the administration technique (e.g., gavage speed and needle placement) Ensure consistent fasting/feeding schedules for the animals.
Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur)	- Vehicle toxicity (especially at high concentrations of DMSO	- Run a vehicle-only control group to assess the tolerability of the formulation Reduce the

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	or Tween-80) Compound-	concentration of organic
	related toxicity.	solvents if vehicle toxicity is
		suspected Conduct a dose-
		range finding study to
		determine the maximum
		tolerated dose (MTD) of CCC-
		0975 in your specific animal
		model.
		- Consider alternative
		formulation strategies for
		poorly soluble drugs, such as
		nanosuspensions or solid
Low or no detectable plasma	- Poor oral bioavailability	dispersions Evaluate different
levels of CCC-0975	Rapid metabolism Issues with	administration routes (e.g.,
levels of CCC-0975	the bioanalytical method.	intraperitoneal injection) to
		bypass first-pass metabolism
		Validate the LC-MS/MS or
		other bioanalytical methods for
		sensitivity and accuracy.

This technical support center is intended to be a living document and will be updated as more information on the in vivo use of **CCC-0975** becomes available. Researchers are encouraged to report their findings to the scientific community to collectively advance our understanding of this promising anti-HBV compound.

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